(R)-1-(thiophen-2-yl)ethanol
Overview
Description
®-1-(thiophen-2-yl)ethanol is an organic compound featuring a thiophene ring substituted with an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(thiophen-2-yl)ethanol typically involves the reduction of thiophene-2-carboxaldehyde using a chiral reducing agent to obtain the desired enantiomer. One common method involves the use of sodium borohydride (NaBH4) in the presence of a chiral catalyst to achieve enantioselective reduction.
Industrial Production Methods
Industrial production of ®-1-(thiophen-2-yl)ethanol may involve similar reduction processes but on a larger scale. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations. Optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(thiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Further reduction can lead to the formation of thiophene-2-ethylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-ethylamine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(thiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(thiophen-2-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The thiophene ring can engage in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethanol: Lacks the chiral center, making it less specific in certain applications.
Thiophene-2-carboxaldehyde: Precursor in the synthesis of ®-1-(thiophen-2-yl)ethanol.
Thiophene-2-ethylamine: A reduced form with different chemical properties and applications.
Uniqueness
®-1-(thiophen-2-yl)ethanol is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and applications where enantiomeric purity is crucial.
Properties
IUPAC Name |
(1R)-1-thiophen-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFIVTVJXZDDJ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453714 | |
Record name | (R)-1-(thiophen-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86527-10-8 | |
Record name | (R)-1-(thiophen-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(2-Thienyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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